molecular formula C14H20N2O4 B8041372 Carbamic acid, [(4,6-dimethyl-1,3-phenylene)bis(methylene)]bis-, dimethyl ester CAS No. 7292-08-2

Carbamic acid, [(4,6-dimethyl-1,3-phenylene)bis(methylene)]bis-, dimethyl ester

Cat. No.: B8041372
CAS No.: 7292-08-2
M. Wt: 280.32 g/mol
InChI Key: ZCUODHXZQUZIMU-UHFFFAOYSA-N
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Description

Carbamic acid, [(4,6-dimethyl-1,3-phenylene)bis(methylene)]bis-, dimethyl ester is a synthetic organic compound with the molecular formula C17H18N2O4. It is known for its applications in various fields, including chemistry and industry. This compound is characterized by its unique structure, which includes a carbamic acid ester functional group attached to a dimethyl-substituted phenylene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(4,6-dimethyl-1,3-phenylene)bis(methylene)]bis-, dimethyl ester typically involves the reaction of 4,6-dimethyl-1,3-phenylenediamine with phosgene to form the corresponding isocyanate intermediate. This intermediate is then reacted with methanol to yield the dimethyl ester of carbamic acid. The reaction conditions often include:

    Temperature: Typically carried out at room temperature to moderate temperatures.

    Solvent: Common solvents include dichloromethane or toluene.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(4,6-dimethyl-1,3-phenylene)bis(methylene)]bis-, dimethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.

    Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Substitution: Nitrating agents (HNO/HSO), halogenating agents (Br, Cl).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH).

Major Products

    Hydrolysis: Carbamic acid and methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Carbamic acid, [(4,6-dimethyl-1,3-phenylene)bis(methylene)]bis-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism by which carbamic acid, [(4,6-dimethyl-1,3-phenylene)bis(methylene)]bis-, dimethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active carbamic acid, which can then interact with biological molecules. The specific pathways and targets depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, [(4-methyl-1,3-phenylene)bis(methylene)]bis-, dimethyl ester
  • Carbamic acid, [(4,4’-methylenebis(phenylene))bis(methylene)]bis-, dimethyl ester

Uniqueness

Carbamic acid, [(4,6-dimethyl-1,3-phenylene)bis(methylene)]bis-, dimethyl ester is unique due to the presence of dimethyl groups on the phenylene ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can affect its physical and chemical properties, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl N-[[5-[(methoxycarbonylamino)methyl]-2,4-dimethylphenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-9-5-10(2)12(8-16-14(18)20-4)6-11(9)7-15-13(17)19-3/h5-6H,7-8H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUODHXZQUZIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CNC(=O)OC)CNC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064617
Record name Carbamic acid, [(4,6-dimethyl-1,3-phenylene)bis(methylene)]bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7292-08-2
Record name Carbamic acid, N,N'-((4,6-dimethyl-1,3-phenylene)bis(methylene))bis-, C,C'-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007292082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N,N'-[(4,6-dimethyl-1,3-phenylene)bis(methylene)]bis-, C,C'-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbamic acid, [(4,6-dimethyl-1,3-phenylene)bis(methylene)]bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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